molecular formula C9H20N2O B1271975 N-(2-methoxyethyl)-1-methylpiperidin-4-amine CAS No. 416887-38-2

N-(2-methoxyethyl)-1-methylpiperidin-4-amine

Cat. No. B1271975
Key on ui cas rn: 416887-38-2
M. Wt: 172.27 g/mol
InChI Key: YZYMRSNKBLZRJK-UHFFFAOYSA-N
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Patent
US08802670B2

Procedure details

To a solution of 1-methyl-piperidone (1.00 g) in 1,2-dichloroethane (20 ml) was added 2-methoxyethylamine (0.77 ml), followed by sodium triacetoxyborohydride (2.62 g) and acetic acid (0.53 g). The reaction mixture was stirred at room temperature overnight. Dichloromethane/aqueous sodium hydrogen carbonate extraction and purification on silica gave (2-methoxy-ethyl)-(1-methyl-piperidin-4-yl)-amine (1.52 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[CH3:9][O:10][CH2:11][CH2:12][NH2:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>ClCCCl>[CH3:9][O:10][CH2:11][CH2:12][NH:13][CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(CCCC1)=O
Name
Quantity
0.77 mL
Type
reactant
Smiles
COCCN
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Dichloromethane/aqueous sodium hydrogen carbonate extraction and purification on silica

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCNC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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